molecular formula C15H16N2O3 B11957649 methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate CAS No. 853330-78-6

methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate

Cat. No.: B11957649
CAS No.: 853330-78-6
M. Wt: 272.30 g/mol
InChI Key: OIBPAQXXAAWTTJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyridazinone core. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield the final product. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-phenyl-6-oxo-1(6H)-pyridazinyl)propanoate
  • Ethyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate
  • Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate

Uniqueness

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency in certain applications compared to similar compounds.

Properties

CAS No.

853330-78-6

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoate

InChI

InChI=1S/C15H16N2O3/c1-10-4-6-12(7-5-10)13-8-9-14(18)17(16-13)11(2)15(19)20-3/h4-9,11H,1-3H3

InChI Key

OIBPAQXXAAWTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)OC

Origin of Product

United States

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